molecular formula C17H19FN4O B2489214 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797656-85-9

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2489214
CAS No.: 1797656-85-9
M. Wt: 314.364
InChI Key: DERTYCLZEVBTCU-UHFFFAOYSA-N
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Description

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(pyridin-4-yl)methylbenzamide
  • N-(2-(piperidin-1-yl)pyrimidin-4-yl)methylbenzamide
  • 2-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Uniqueness

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-15-7-3-2-6-14(15)16(23)20-12-13-8-9-19-17(21-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERTYCLZEVBTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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